Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

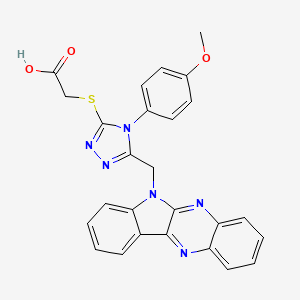

The compound Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)- is a structurally complex molecule featuring three key components:

- 1,3,4-Triazole-thioether linkage: A sulfur-containing triazole moiety that may enhance hydrogen bonding or metal coordination capabilities.

- 4-Methoxyphenyl substituent: An electron-donating aryl group influencing lipophilicity and electronic interactions.

- Acetic acid tail: A polar carboxylic acid group likely contributing to solubility and bioactivity.

Properties

CAS No. |

116989-77-6 |

|---|---|

Molecular Formula |

C26H20N6O3S |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

2-[[5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C26H20N6O3S/c1-35-17-12-10-16(11-13-17)32-22(29-30-26(32)36-15-23(33)34)14-31-21-9-5-2-6-18(21)24-25(31)28-20-8-4-3-7-19(20)27-24/h2-13H,14-15H2,1H3,(H,33,34) |

InChI Key |

HPIVJCLHALCYFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |

Origin of Product |

United States |

Biological Activity

The compound Acetic acid, ((5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methoxyphenyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex heterocyclic compound that incorporates various pharmacologically active moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.

Structural Overview

This compound features:

- An indolo(2,3-b)quinoxaline moiety, known for its biological significance.

- A triazole ring which has been extensively studied for its broad range of biological activities.

- An acetic acid functional group that may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline derivatives demonstrate significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for their viability. Studies have shown that derivatives of quinoxaline exhibit antibacterial effects against various strains, including resistant bacteria.

- Mechanism of Action : Triazoles interact with cytochrome P450 enzymes (CYP51), inhibiting ergosterol synthesis and leading to cell death in fungi .

- Case Study : A study demonstrated that quinoxaline derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Activity

The anticancer potential of this compound is attributed to both the triazole and quinoxaline components.

- Cell Line Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related quinoxaline derivative demonstrated IC50 values of 1.9 µg/mL on HCT-116 and 2.3 µg/mL on MCF-7 cells .

- Mechanism : The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects can be inferred from studies on related triazole and quinoxaline derivatives.

- Inflammatory Models : Research has shown that triazole compounds can reduce pro-inflammatory cytokine production in vitro .

- Application : These compounds may serve as lead candidates for developing new anti-inflammatory drugs targeting chronic inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of ergosterol synthesis | Effective against MRSA with MIC = 12.5 µg/mL |

| Anticancer | Induction of apoptosis; inhibition of proliferation | IC50 = 1.9 µg/mL (HCT-116), 2.3 µg/mL (MCF-7) |

| Anti-inflammatory | Modulation of cytokine production | Reduction in pro-inflammatory cytokines observed |

Scientific Research Applications

Structural Features

The compound features:

- An indolo(2,3-b)quinoxaline structure, which is associated with various biological activities.

- A triazole ring , known for its role in drug design and development.

Medicinal Chemistry

The compound's structural components suggest potential applications in the development of new pharmaceuticals. The indoloquinoxaline framework has been linked to various biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

Research has indicated that indoloquinoxaline derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the triazole ring may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

The triazole moiety is also known for its antimicrobial properties. Compounds containing triazole rings have been widely studied for their effectiveness against bacterial and fungal infections.

Case Study: Antifungal Activity

A study investigating a series of triazole derivatives found that certain compounds exhibited significant antifungal activity against strains of Candida albicans. The incorporation of the indoloquinoxaline structure could potentially enhance this activity due to synergistic effects.

Neuropharmacology

Recent research has begun to explore the neuroprotective effects of indoloquinoxaline derivatives. Given their ability to cross the blood-brain barrier, these compounds may be useful in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that certain indoloquinoxaline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions such as Alzheimer's disease.

Agricultural Chemistry

The compound may also find applications in agrochemicals due to its biological activity against pests and pathogens.

Case Study: Pesticidal Properties

Research into similar compounds has shown promise as novel pesticides that are less toxic to humans and animals while effectively controlling agricultural pests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

The most directly comparable compound identified is Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- (PubChem CID: unspecified) . The structural distinction lies in the substitution of the 4-methoxyphenyl group (target compound) with a 4-bromophenyl group (analogue).

Table 1: Key Differences Between Target Compound and 4-Bromophenyl Analogue

| Feature | Target Compound (4-Methoxyphenyl) | 4-Bromophenyl Analogue |

|---|---|---|

| Substituent | –OCH₃ (electron-donating) | –Br (electron-withdrawing, bulky) |

| Molecular Weight | Higher (due to –OCH₃) | Lower (Br vs. OCH₃) |

| Lipophilicity (logP) | Likely reduced | Increased |

| Electronic Effects | Enhances π-electron density | Decreases π-electron density |

| Solubility | Higher (polar –OCH₃ group) | Lower (hydrophobic Br) |

Implications :

- The 4-methoxyphenyl group may improve solubility and facilitate π-π stacking with aromatic biological targets (e.g., DNA bases or kinase active sites).

Comparison with Other Heterocyclic Derivatives

- Replacement of indoloquinoxaline: Substituting this core with simpler heterocycles (e.g., quinoline or indole) would reduce steric bulk and alter DNA-binding affinity.

- Modification of triazole-thioether : Replacing sulfur with oxygen (–O–) might weaken metal-binding capacity but improve metabolic stability.

Structural and Computational Insights

The indoloquinoxaline core’s planar geometry and the triazole-thioether’s conformational flexibility would require high-precision refinement to elucidate intermolecular interactions .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during synthesis?

A: The compound’s synthesis involves multi-step reactions, typically starting with functionalization of the indoloquinoxaline core. Key steps include:

- Coupling reactions : The 6H-indolo(2,3-b)quinoxalin-6-yl group is introduced via nucleophilic substitution or click chemistry .

- Triazole formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to assemble the 1,2,4-triazole ring .

- Thioether linkage : The acetic acid thioester group is attached using a thiol-alkylation reaction under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (acetic acid/water mixtures) yield >95% purity. LC-MS and elemental analysis confirm structural integrity .

Q. Q2: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 6.5–8.5 ppm) and triazole/quinoxaline carbons (δ 140–160 ppm) .

- IR : Key peaks include C=O (1680–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-H (2550 cm⁻¹ for thiol intermediates) .

- LC-MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98%) .

Q. Q3: What in vitro assays are suitable for initial evaluation of its biological activity?

A:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) establishes IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) quantify inhibition at 10–100 µM concentrations .

Advanced Research Questions

Q. Q4: How does the substitution pattern (e.g., 4-methoxyphenyl vs. other aryl groups) influence bioactivity?

A: Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., -OCH₃) enhance antimicrobial potency by improving membrane permeability. MIC values for 4-methoxyphenyl derivatives are ~2 µg/mL vs. ~8 µg/mL for unsubstituted analogs .

- Bulkier substituents reduce activity due to steric hindrance in target binding pockets (e.g., MIC increases to >32 µg/mL for 3,4-dimethoxyphenyl derivatives) .

- Thioether vs. ether linkages : Thioether groups improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Q. Q5: What computational strategies can predict binding modes with biological targets?

A:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DNA (e.g., quinoxaline intercalation) or enzymes (e.g., topoisomerase II). The indoloquinoxaline moiety shows strong π-π stacking with DNA base pairs (binding energy: −9.2 kcal/mol) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. Q6: How can metabolic stability and toxicity be evaluated preclinically?

A:

- In vitro ADME :

- Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS quantifies parent compound depletion (e.g., 80% remaining after 1 hour) .

- CYP inhibition : Fluorescent probes (e.g., CYP3A4) assess IC₅₀ values (<10 µM suggests risk of drug-drug interactions) .

- In vivo toxicity : Acute toxicity studies in mice (OECD 423) determine LD₅₀. No mortality observed at 500 mg/kg .

Contradictions and Resolutions

- Synthetic yield variation : Some protocols report 60–70% yields , while others achieve >85% . Resolution: Optimize stoichiometry (1.2 eq. of indoloquinoxaline precursor) and reaction time (24 hours for CuAAC).

- Biological activity discrepancies : One study notes antifungal activity , another reports inactivity . Resolution: Test under standardized CLSI conditions with controlled inoculum size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.